(1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one
Description
The compound (1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one is a norbornane derivative featuring a bicyclo[2.2.1]heptan-2-one core with stereospecific substitutions. The 7,7-dimethyl groups contribute to steric hindrance and rigidity, while the oxaziridin-2-ylsulfonylmethyl substituent at the 1-position introduces a reactive sulfonamide-oxaziridine hybrid moiety.
Properties
Molecular Formula |
C11H17NO4S |
|---|---|
Molecular Weight |
259.32 g/mol |
IUPAC Name |
(1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H17NO4S/c1-10(2)8-3-4-11(10,9(13)5-8)6-17(14,15)12-7-16-12/h8H,3-7H2,1-2H3/t8?,11-,12?/m1/s1 |
InChI Key |
RKJOKGHHDGMFPD-BYIYDRLASA-N |
Isomeric SMILES |
CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)N3CO3)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CO3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the bicyclic heptane ring through a Diels-Alder reaction, followed by the introduction of the oxaziridine and sulfonylmethyl groups through subsequent reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one can undergo various types of chemical reactions, including:
Oxidation: The oxaziridine group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The sulfonylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxaziridine group may yield sulfonyl oxaziridines, while reduction may produce sulfonyl amines.
Scientific Research Applications
(1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxaziridine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The sulfonylmethyl group may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide Substituents
A. (1S,4R)-1-(((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one (Compound 11)
- Structure: Features a dihydroisoquinoline-sulfonyl group instead of oxaziridine.
- Synthesis: Prepared via reaction of (1S)-(+)-10-camphorsulfonyl chloride with 3,4-dihydroisoquinoline in dichloromethane (DCM) at 0°C, yielding 86% product with a melting point of 150–151°C.
- Key Data : Molecular weight 347.47 g/mol, confirmed by $^1$H NMR and $^{13}$C NMR.
B. [(1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonyl Chloride
- Structure : A camphor-derived sulfonyl chloride with a reactive Cl group.
- Key Data : Molecular formula C${10}$H${15}$ClO$_3$S (250.75 g/mol), CAS 39262-22-1.
- Comparison : The sulfonyl chloride is a precursor for sulfonamide derivatives, whereas the target compound’s oxaziridine-sulfonyl group enables unique redox reactivity.
Analogues with Thioether or Amine Substituents
C. (1S,4R)-1-[(Ethylthio)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one
D. (1S,2R,4R)-7,7-Dimethyl-1-[(methylsulfanyl)methyl]bicyclo[2.2.1]heptan-2-amine
- Structure : Methylsulfanyl and amine substituents.
- Key Data : Molecular formula C${11}$H${21}$NS (199.36 g/mol), three defined stereocenters.
- Comparison : The amine group enables hydrogen bonding, contrasting with the oxaziridine’s electrophilic nature.
Camphor-Based Derivatives
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The sulfonylmethyl group in the target compound allows modular derivatization, as seen in and , where sulfonyl chlorides react with amines or heterocycles.
- Steric and Electronic Effects: The 7,7-dimethyl groups impose steric constraints, slowing nucleophilic attacks at the bicyclic core compared to non-methylated analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
